An In-depth Technical Guide to the Chemical Properties of Benzyl N-[(oxolan-3-yl)methyl]carbamate
An In-depth Technical Guide to the Chemical Properties of Benzyl N-[(oxolan-3-yl)methyl]carbamate
Introduction: The Strategic Integration of the Oxolane Moiety in Carbamate Scaffolds
In the landscape of contemporary drug discovery and development, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacokinetic properties is a cornerstone of medicinal chemistry. Benzyl N-[(oxolan-3-yl)methyl]carbamate emerges as a compound of significant interest, embodying the fusion of a well-established protecting group and a valuable heterocyclic motif. The benzyl carbamate, or Cbz group, is a widely utilized amine protecting group, prized for its stability under a range of reaction conditions and its facile removal via catalytic hydrogenation.[1] This stability allows for intricate chemical transformations on other parts of a molecule without unintended reactions at the amine functionality.
The incorporation of the oxolane (tetrahydrofuran) ring is a deliberate design choice aimed at improving the druglike properties of the parent molecule. Saturated heterocycles, such as oxolane, are increasingly employed in medicinal chemistry to impart favorable characteristics.[2][3] These include enhanced aqueous solubility, improved metabolic stability, and a three-dimensional architecture that can facilitate more specific interactions with biological targets.[4] The oxolane moiety, in particular, can act as a bioisosteric replacement for less favorable groups, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[4][5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of Benzyl N-[(oxolan-3-yl)methyl]carbamate, offering a valuable resource for researchers and professionals in the field of drug development.
Physicochemical and Spectroscopic Profile
Benzyl N-[(oxolan-3-yl)methyl]carbamate is a white to off-white solid at room temperature. A summary of its key identifiers and physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of Benzyl N-[(oxolan-3-yl)methyl]carbamate
| Property | Value | Source(s) |
| CAS Number | 1375745-81-5 | [6] |
| Molecular Formula | C₁₃H₁₇NO₃ | [6] |
| Molecular Weight | 235.28 g/mol | [7] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Purity | ≥95% - 97% | [6][7] |
| Melting Point | Not available. (Related compound Benzyl N-(3-hydroxypropyl)carbamate: 50-53 °C) | |
| Boiling Point | Not available. | |
| Solubility | Moderately soluble in water, soluble in organic solvents. | [Inferred from Benzyl carbamate][8] |
Spectroscopic Characterization
The proton NMR spectrum is expected to show characteristic signals for both the aromatic and aliphatic protons.
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.30-7.40 ppm, integrating to 5 protons.
-
Benzylic Protons (CH₂-Ph): A singlet at approximately δ 5.10 ppm, integrating to 2 protons.[9]
-
Carbamate Proton (NH): A broad singlet or triplet around δ 5.0-5.5 ppm, the chemical shift and multiplicity of which can be influenced by solvent and concentration.
-
Oxolane Ring Protons: A series of multiplets in the upfield region (δ 1.6-4.0 ppm) corresponding to the seven protons of the (oxolan-3-yl)methyl group. The diastereotopic nature of the methylene protons on the oxolane ring and adjacent to the nitrogen will likely result in complex splitting patterns.
The carbon NMR spectrum will provide key information about the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 156-157 ppm.
-
Aromatic Carbons (C₆H₅): Signals in the range of δ 127-137 ppm. The ipso-carbon will be a singlet, while the ortho, meta, and para carbons will appear as doublets in a proton-coupled spectrum.
-
Benzylic Carbon (CH₂-Ph): A signal at approximately δ 67 ppm.
-
Oxolane Ring Carbons: Signals in the aliphatic region, typically from δ 25-75 ppm. The carbons bonded to the oxygen atom will be the most downfield in this group.
The IR spectrum is a valuable tool for identifying key functional groups.
-
N-H Stretch: A peak in the region of 3300-3400 cm⁻¹, characteristic of the carbamate N-H bond.[9]
-
C=O Stretch: A strong, sharp absorption band around 1690-1720 cm⁻¹, corresponding to the carbonyl group of the carbamate.[9]
-
C-O Stretch: Bands in the region of 1000-1300 cm⁻¹ associated with the C-O bonds of the carbamate and the ether linkage in the oxolane ring.[9]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 235, corresponding to the molecular weight of the compound.
-
Key Fragments: Expect to see fragments corresponding to the loss of the benzyl group (m/z = 91), the benzyloxy group (m/z = 107), and fragmentation of the oxolane ring. The McLafferty rearrangement is a possible fragmentation pathway for the molecular ion.
Synthesis and Reactivity
The synthesis of Benzyl N-[(oxolan-3-yl)methyl]carbamate is a straightforward process involving the protection of the primary amine of (oxolan-3-yl)methanamine with a benzyloxycarbonyl (Cbz) group. This is a standard and widely used reaction in organic synthesis.[10][11]
Proposed Synthetic Protocol
This protocol is based on well-established procedures for the N-Cbz protection of primary amines.
Scheme 1: Synthesis of Benzyl N-[(oxolan-3-yl)methyl]carbamate
Caption: Synthetic route to Benzyl N-[(oxolan-3-yl)methyl]carbamate.
Materials:
-
(Oxolan-3-yl)methanamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a solution of (oxolan-3-yl)methanamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Benzyl N-[(oxolan-3-yl)methyl]carbamate.
Reactivity and Stability
The Cbz group is known for its stability towards a variety of reagents, including those used for catalytic hydrogenation of other functional groups, mild acidic and basic conditions, and many oxidizing and reducing agents.[1] The primary mode of deprotection is through catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the Cbz group to yield the free amine, toluene, and carbon dioxide. This orthogonality is a key advantage in multi-step syntheses. The oxolane ring is generally stable, though it can be susceptible to ring-opening under strong acidic conditions.
Applications in Drug Discovery and Development
The rationale for synthesizing Benzyl N-[(oxolan-3-yl)methyl]carbamate lies in its potential as a building block for more complex molecules with therapeutic potential. The incorporation of saturated heterocyclic systems like oxolane is a recognized strategy to improve the ADME properties of drug candidates.[2][3]
Caption: The strategic role of Benzyl N-[(oxolan-3-yl)methyl]carbamate in drug discovery.
The oxolane moiety can:
-
Increase Solubility: The polar ether oxygen can engage in hydrogen bonding with water, potentially improving the aqueous solubility of the final compound.
-
Enhance Metabolic Stability: The saturated ring system can block sites of metabolism that might otherwise be susceptible to oxidation.
-
Provide a 3D Scaffold: The non-planar structure of the oxolane ring can provide a more defined three-dimensional shape for interaction with protein binding sites.
This compound, therefore, serves as a valuable starting material for the synthesis of libraries of compounds for screening against various biological targets. The Cbz group can be readily removed at a later stage in the synthesis to reveal the primary amine, which can then be further functionalized.
Safety and Handling
Benzyl N-[(oxolan-3-yl)methyl]carbamate is classified as harmful if swallowed (H302).[6] Standard laboratory safety precautions should be observed when handling this compound.
Table 2: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local regulations. |
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
Benzyl N-[(oxolan-3-yl)methyl]carbamate is a strategically designed chemical entity that combines the utility of a robust amine protecting group with the beneficial physicochemical properties of a saturated heterocyclic ring. Its straightforward synthesis and the valuable characteristics imparted by the oxolane moiety make it an important building block for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries.
References
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Retrieved from [Link]
-
Synlett. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Retrieved from [Link]
-
Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]
-
ResearchGate. (2017). Saturated Heterocycles with Applications in Medicinal Chemistry. Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Retrieved from [Link]
-
CP Lab Safety. (n.d.). benzyl N-[(oxolan-3-yl)methyl]carbamate, min 97%, 1 gram. Retrieved from [Link]
-
PMC. (n.d.). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Retrieved from [Link]
-
Royal Society of Chemistry. (2008). Methyl 3-benzylidenecarbazate1 (3a): 1H NMR (CDCl3): δ 8.54 (s, NH, 1H), 7.89 (s, CH, 1H), 7.67- 7.35 (m, ArH, 5H), 3.80-3.76 (. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). General methods. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview. Retrieved from [Link]
-
Research and Reviews: A Journal of Drug Design and Discovery. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Retrieved from [Link]
-
PubChem. (n.d.). benzyl N-[2-[[1-hydrazinyl-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]. Retrieved from [Link]
-
MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved from [Link]
-
PMC. (2023). Methyl carbamates of phosphatidylethanolamines and phosphatidylserines reveal bacterial contamination in mitochondrial lipid extracts of mouse embryonic fibroblasts. Retrieved from [Link]
-
ResearchGate. (2024). What does an additional peak in FTIR between 3100 and 3300 nm affect the quality of the material, benzethonium chloride USP??. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl ((1,6-dimethylergolin-8-yl)methyl)carbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]625)
Sources
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalwjarr.com [journalwjarr.com]
- 5. rroij.com [rroij.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Frontiers | Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach [frontiersin.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. researchgate.net [researchgate.net]
